molecular formula C11H14FNO B2839809 (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine CAS No. 2055841-14-8

(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine

Cat. No. B2839809
CAS RN: 2055841-14-8
M. Wt: 195.237
InChI Key: IMDPOLWCVTWFBR-SCZZXKLOSA-N
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Description

(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, also known as EFCA, is a cyclopropane-based compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is not fully understood, but it is believed to work by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety. (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, gene expression, and cell signaling pathways. In the brain, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine increases the levels of serotonin, which can improve mood and reduce anxiety. In cancer cells, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine induces cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth.

Advantages And Limitations For Lab Experiments

(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, including:
1. Further studies on the mechanism of action of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine, particularly in the brain and in cancer cells.
2. Development of new (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine derivatives with improved efficacy and fewer side effects.
3. Evaluation of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine's potential therapeutic applications in other fields, such as cardiovascular disease and inflammation.
4. Investigation of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
5. Exploration of (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine's potential as a diagnostic tool for certain diseases, such as cancer.
Conclusion:
(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is a promising compound with potential therapeutic applications in various fields, including neuroscience and cancer research. Its mechanism of action is not fully understood, but it is believed to work by selectively inhibiting the reuptake of serotonin in the brain. (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications, but also has some limitations, including its low solubility in water and potential toxicity at high doses. Future research on (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine should focus on further understanding its mechanism of action, developing new derivatives with improved efficacy and fewer side effects, and evaluating its potential therapeutic applications in other fields.

Synthesis Methods

(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine can be synthesized through a multi-step process that involves the reaction of 4-ethoxy-3-fluoroaniline with (1S,2R)-1-phenylcyclopropan-1-carboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then purified through column chromatography to obtain pure (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine.

Scientific Research Applications

(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which could be useful in the treatment of depression and anxiety disorders. In cancer research, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been found to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent. In drug discovery, (1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

(1S,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDPOLWCVTWFBR-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine

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